2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
Overview
Description
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole (DCPhP) is a heterocyclic compound that is widely used in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals. It is a versatile ligand that can be used in a variety of reactions and is relatively easy to synthesize. DCPhP is a popular choice for researchers due to its low cost and its ability to form strong bonds with metals.
Scientific Research Applications
Electronic and Structural Properties
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole and its derivatives have been studied for their electronic and structural properties. Hildebrandt, Schaarschmidt, and Lang (2011) investigated 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole using UV−vis spectroscopy and single-crystal X-ray diffraction. They found significant electron delocalization in these compounds, highlighting their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Catalysis in Arylation Reactions
Nadres, Lazareva, and Daugulis (2011) demonstrated the use of 2-(dicyclohexylphosphino)-biphenyl ligand in the palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides. This method, which requires optimization of base, ligand, and solvent, has broad applications in synthesizing arylated heterocycles, showcasing the importance of this compound in catalytic chemistry (Nadres, Lazareva, & Daugulis, 2011).
Role in Suzuki-Miyaura Coupling
Tagata and Nishida (2003) highlighted the necessity of a phosphine ligand, such as 2-(dicyclohexylphosphino)biphenyl, for the Pd/C-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines. This underscores its importance as a ligand in facilitating such coupling reactions (Tagata & Nishida, 2003).
Synthesis of Complex Heterocycles
Kobayashi et al. (2001) prepared 1-(2-Isocyanophenyl)pyrroles that reacted with various reagents to yield pyrrolo[1,2-a]quinoxalines. This study shows the versatility of pyrrole derivatives in synthesizing complex heterocycles, potentially useful in pharmaceuticals and organic materials (Kobayashi et al., 2001).
Corrosion Inhibition
Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione, to investigate their inhibitive action against carbon steel corrosion. These derivatives demonstrate significant corrosion inhibition, highlighting the potential industrial applications of pyrrole derivatives (Zarrouk et al., 2015).
properties
IUPAC Name |
dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZOTGUPNHVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478367 | |
Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole | |
CAS RN |
672937-60-9 | |
Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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